molecular formula C15H22N2O5S B512987 1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine CAS No. 941263-82-7

1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine

Cat. No.: B512987
CAS No.: 941263-82-7
M. Wt: 342.4g/mol
InChI Key: WEHINXUXHCPTCE-UHFFFAOYSA-N
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Description

1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetyl group, a sulfonyl group, and a dimethoxy-methylphenyl moiety attached to the piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the acetyl group: Acetylation of the piperazine ring is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the sulfonyl group: The sulfonylation reaction involves the reaction of the piperazine derivative with a sulfonyl chloride, such as 2,5-dimethoxy-4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.

Scientific Research Applications

1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine
  • 1-Acetyl-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)thio]piperazine

Uniqueness

1-Acetyl-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine is unique due to the presence of both the acetyl and sulfonyl groups, which confer distinct chemical and biological properties. The dimethoxy-methylphenyl moiety further enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1-[4-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-11-9-14(22-4)15(10-13(11)21-3)23(19,20)17-7-5-16(6-8-17)12(2)18/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHINXUXHCPTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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